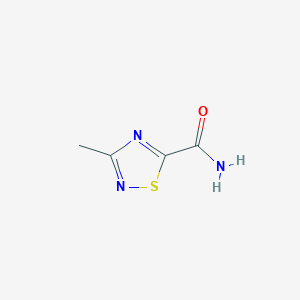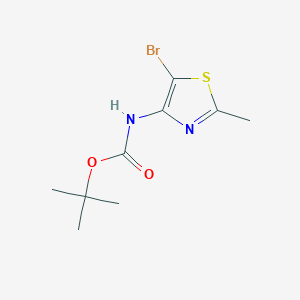
4-(Boc-amino)-5-bromo-2-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Boc-amino)-5-bromo-2-methylthiazole” is a compound that contains a Boc-protected amino group . The Boc (tert-butyl carbamate) group is a common protecting group used in organic synthesis, particularly for the protection of amines . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Molecular Structure Analysis
The molecular structure of “4-(Boc-amino)-5-bromo-2-methylthiazole” can be determined using techniques such as NMR spectroscopy . The Boc group in the molecule contributes to its stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Boc-amino)-5-bromo-2-methylthiazole” can be determined using various analytical techniques such as NMR and IR spectroscopy .Aplicaciones Científicas De Investigación
Synthesis Applications
4-(Boc-amino)-5-bromo-2-methylthiazole has been explored in various synthetic applications. For example, it's used in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, forming a protected version of this triazole amino acid. This method is crucial for creating triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015). Similarly, it's employed in generating 4-(N-Boc-amino)-1Н-1,2,3-triazolecarbothioamides, leading to the formation of a new heterocyclic [1,2,3]triazolo[4,5-e][1,4]thiazepine system (Syrota et al., 2021).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, 4-(Boc-amino)-5-bromo-2-methylthiazole is a key intermediate. It's used for preparing compounds with potential biological activity, such as antimicrobial and antitubercular agents. For instance, it's used in synthesizing 4-methyl-5-formylthiazole, a key intermediate in the synthesis of Cefditoren Pivoxil (Su Wei-ke, 2009).
Corrosion Inhibition
Some derivatives of 4-(Boc-amino)-5-bromo-2-methylthiazole, like triazole derivatives, have been studied for their corrosion inhibition properties. These studies focus on protecting materials like steel and copper in acidic environments, showing significant inhibition efficiency (Hassan et al., 2007), (Sudheer & Quraishi, 2013).
Chemical Properties and Solubility
Research on 4-(Boc-amino)-5-bromo-2-methylthiazole derivatives also includes studies on their chemical properties and solubility in various organic solvents, which is vital for pharmaceutical formulation and industrial applications (Gaoquan Chen et al., 2017).
Biological Applications
The compound and its derivatives have been explored for their antimicrobial and antitubercular activities. This includes studies on their potential as antibacterial and antifungal agents, which is crucial for the development of new pharmaceuticals (R. El-Sayed, 2006).
Mecanismo De Acción
Target of Action
The boc group (tert-butyloxycarbonyl) is commonly used in organic synthesis as a protecting group for amines . The Boc group is stable towards most nucleophiles and bases , which allows it to protect sensitive amine groups during chemical reactions .
Mode of Action
The Boc group in “4-(Boc-amino)-5-bromo-2-methylthiazole” serves as a protecting group for the amino function. It prevents the amino group from participating in unwanted reactions during the synthesis of complex molecules . The Boc group can be added to the amine through a reaction with a base and the anhydride Boc2O . The Boc group can be removed under acidic conditions, producing tert-butyl cations .
Biochemical Pathways
The boc group plays a pivotal role in the synthesis of multifunctional targets, especially in the field of peptide synthesis . The Boc group allows for the selective protection and deprotection of amino functions, which is crucial in the synthesis of complex peptides .
Pharmacokinetics
The boc group is known to be stable and resistant to most nucleophiles and bases , which could potentially influence the compound’s bioavailability.
Result of Action
The primary result of the action of “4-(Boc-amino)-5-bromo-2-methylthiazole” is the protection of the amino function during chemical reactions . This allows for the selective transformation of other functional groups in the molecule . The Boc group can be removed under acidic conditions, allowing the previously protected amine to participate in subsequent reactions .
Action Environment
The action of “4-(Boc-amino)-5-bromo-2-methylthiazole” can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions . Additionally, the Boc group is stable towards most nucleophiles and bases , suggesting that it can maintain its protective function in a variety of chemical environments.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(5-bromo-2-methyl-1,3-thiazol-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-5-11-7(6(10)15-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNFEPGRRKTIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-amino)-5-bromo-2-methylthiazole | |
CAS RN |
2253621-15-5 |
Source


|
| Record name | tert-butyl N-(5-bromo-2-methyl-1,3-thiazol-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tert-Butyl) 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate](/img/structure/B3000057.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B3000058.png)
![3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B3000061.png)

![4-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine](/img/structure/B3000064.png)
![2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B3000065.png)
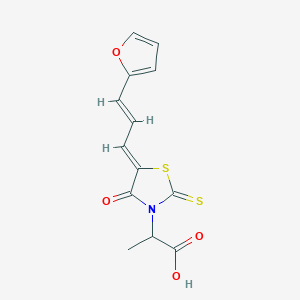
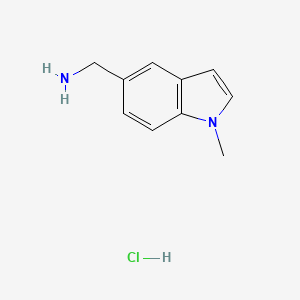
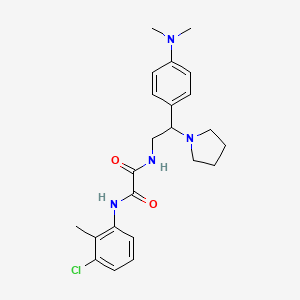
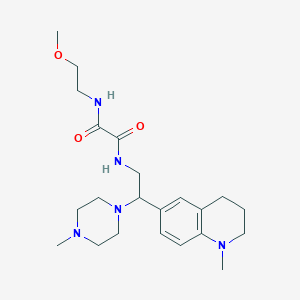
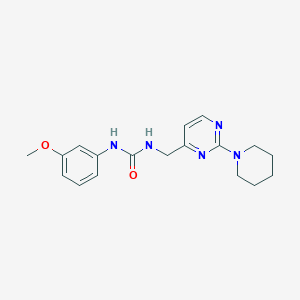
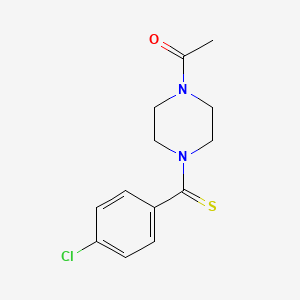
![2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B3000079.png)
